molecular formula C14H18N2O4 B2909532 Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate CAS No. 2034443-88-2

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate

Cat. No.: B2909532
CAS No.: 2034443-88-2
M. Wt: 278.308
InChI Key: YOZCZBFLXCRGDO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of an ethyl ester group, a cyclopropylmethoxy group, and an isonicotinamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized from cyclopropylcarbinol through a reduction reaction.

    Preparation of Cyclopropylmethoxy Isonicotinamide: Cyclopropylmethanol is reacted with isonicotinic acid to form cyclopropylmethoxy isonicotinamide.

    Esterification: The final step involves the esterification of cyclopropylmethoxy isonicotinamide with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate can be compared with other isonicotinamide derivatives:

    Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate: Similar in structure but contains a thiazole ring.

    Cyclopropylmethoxy isonicotinamide: Lacks the ethyl ester group.

    Isonicotinamide: The parent compound without the cyclopropylmethoxy and ethyl ester groups.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-19-13(17)8-16-14(18)11-5-6-15-12(7-11)20-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZCZBFLXCRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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